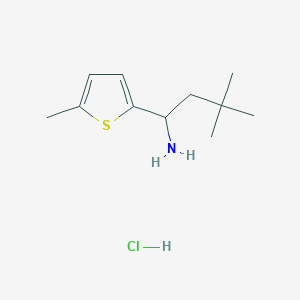

3,3-Dimethyl-1-(5-methylthiophen-2-yl)butan-1-amine hydrochloride

Description

3,3-Dimethyl-1-(5-methylthiophen-2-yl)butan-1-amine hydrochloride (CAS: 1020948-05-3) is a thiophene-containing amine derivative with a molecular weight of 197.34 g/mol . Its structure features a 5-methylthiophene moiety attached to a branched aliphatic amine backbone (3,3-dimethylbutan-1-amine), which is protonated as a hydrochloride salt. The compound has been used in research contexts, though commercial availability is currently discontinued .

Properties

IUPAC Name |

3,3-dimethyl-1-(5-methylthiophen-2-yl)butan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NS.ClH/c1-8-5-6-10(13-8)9(12)7-11(2,3)4;/h5-6,9H,7,12H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHTIHLNBMOLNQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(CC(C)(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategy

The synthesis begins with the coupling of 5-methylthiophene to 3,3-dimethylbutan-1-amine under basic conditions, typically employing sodium hydride or potassium bases to deprotonate the amine and facilitate nucleophilic substitution or addition reactions. The reaction is conducted under controlled temperature to minimize side reactions.

After formation of the free base amine, the compound is converted into its hydrochloride salt by treatment with concentrated hydrochloric acid, followed by purification steps to obtain a high-purity crystalline product.

Reaction Conditions and Purification

- Base-mediated coupling: Sodium hydride or potassium bases are used to activate the amine for nucleophilic attack on the thiophene derivative.

- Temperature control: Reaction temperatures are carefully maintained to optimize conversion and reduce byproducts.

- Hydrochloride formation: The free amine is reacted with concentrated HCl under reflux conditions to form the hydrochloride salt.

- Purification: The crude product undergoes adsorption treatment using granular activated carbon (GAC) at 70–80 °C to remove organic impurities.

- Crystallization: Ethyl acetate is added, and the mixture is cooled to 0 °C to crystallize the hydrochloride salt, followed by filtration and washing with ethyl acetate to enhance purity.

- Drying: The final product is dried at 75–85 °C to yield a white crystalline solid with purity exceeding 99%.

Experimental Data and Research Findings

The following table summarizes key experimental parameters and results from representative syntheses:

| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |

|---|---|---|---|

| Hexone (g) | 8.3 | 6.0 | 10.0 |

| Methane amide (g) | 9.0 | 9.0 | 9.0 |

| Ammonium formate (g) | 9.0 | 6.3 | 12.0 |

| Reaction temperature (°C) | 150 | 150 | 150 |

| Reaction time (hours) | 20 | 20 | 20 |

| Concentrated HCl volume (ml) | 20 | 44 | 30 |

| GAC amount (g) | 0.3 | 0.3 | 0.3 |

| GAC treatment temperature (°C) | 70–80 | 70–80 | 70–80 |

| GAC treatment time (minutes) | 30 | 30 | 30 |

| Ethyl acetate volume (ml) | 50 | 50 | 50 |

| Crystallization temperature (°C) | 0 | 0 | 0 |

| Crystallization time (hours) | 3 | 3 | 3 |

| Final product yield (g) | 6.3 | 6.3 | 6.3 |

| Purity (%) | 99.1 | 99.1 | 99.3 |

Table 1: Summary of preparation parameters and outcomes for 3,3-Dimethyl-1-(5-methylthiophen-2-yl)butan-1-amine hydrochloride.

Purification and Quality Control

- Adsorption with GAC: The use of granular activated carbon effectively removes residual organic impurities formed during the reaction.

- Crystallization: Cooling the solution with ethyl acetate induces crystallization of the hydrochloride salt, improving purity.

- Washing: The filter cake is washed with ethyl acetate to remove surface impurities.

- Drying: Controlled drying at 75–85 °C ensures removal of solvents without degrading the product.

The final product typically exhibits purity above 99%, suitable for research and industrial applications.

Advantages of the Described Method

- Simplicity: The method uses straightforward reaction steps with readily available reagents.

- Efficiency: High yields (~99% purity) are achieved with minimal side products.

- Scalability: Reaction conditions and purification steps are amenable to scale-up.

- Environmental Considerations: Avoidance of hazardous solvents and reagents where possible.

Comparison with Related Amines Preparation

While direct literature on this compound is limited, analogous preparation methods for related amines (e.g., 1,3-dimethylbutan-1-amine hydrochloride) involve similar strategies of amide formation, followed by hydrolysis and salt formation under controlled conditions. These methods emphasize the importance of temperature control, reagent ratios, and purification to achieve high purity.

Summary Table of Preparation Steps

| Step No. | Description | Conditions/Notes |

|---|---|---|

| 1 | Mixing of starting materials | 5-methylthiophene + 3,3-dimethylbutan-1-amine with base (NaH or K-base) |

| 2 | Reaction | Temperature control (e.g., 120–170 °C), 19–21 h |

| 3 | Removal of impurities | Cooling, water extraction |

| 4 | Hydrochloride salt formation | Reflux with concentrated HCl, 7–9 h |

| 5 | Purification by adsorption | GAC treatment at 70–80 °C for 30–40 min |

| 6 | Concentration and crystallization | Addition of ethyl acetate, cooling to 0 °C, 2.5–3.5 h |

| 7 | Washing and drying | Wash with ethyl acetate, dry at 75–85 °C |

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-(5-methylthiophen-2-yl)butan-1-amine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiophene derivatives.

Substitution: Various substituted amines and thiophene derivatives.

Scientific Research Applications

Synthetic Routes and Preparation

The synthesis of 3,3-Dimethyl-1-(5-methylthiophen-2-yl)butan-1-amine hydrochloride involves several key steps:

- Formation of the Thiophene Ring : This step typically starts from simple precursors such as butane and sulfur sources.

- Substitution Reactions : The thiophene ring undergoes substitution to introduce the methyl group at the 5-position.

- Formation of the Butan-1-amine Chain : This chain is synthesized separately from butane derivatives.

- Coupling Reaction : The thiophene and butan-1-amine components are coupled under specific conditions.

- Hydrochloride Formation : The final step involves reacting the amine with hydrochloric acid to form the hydrochloride salt.

Chemistry

In the field of organic synthesis, this compound serves as a building block for various chemical reactions. Its unique structure allows it to participate in:

- Oxidation Reactions : Leading to products such as sulfoxides or sulfones.

- Reduction Reactions : Converting the thiophene ring to dihydrothiophene derivatives.

- Nucleophilic Substitution Reactions : Particularly at the amine group.

Biology

Research has highlighted the potential biological activities of this compound, particularly its:

- Antimicrobial Properties : Studies have shown that derivatives exhibit activity against certain pathogens.

- Anti-inflammatory Effects : Investigations suggest it may modulate inflammatory pathways.

Medicine

The compound is being explored for its therapeutic effects in treating conditions such as:

- Diabetes : Its derivatives have shown promising activity against α-amylase, with IC50 values indicating effectiveness compared to standard drugs like acarbose.

Industry

In industrial applications, this compound is utilized in:

- Development of New Materials : Its unique properties allow for innovative applications in material science.

- Synthesis of Other Compounds : Serving as an intermediate in various chemical processes.

Case Studies and Research Findings

Recent studies have provided insights into the biological activities associated with this compound:

- Antimicrobial Activity : One study reported that derivatives of this compound demonstrated significant antimicrobial activity against various strains, indicating potential for pharmaceutical development.

- Anti-inflammatory Research : Investigations into its anti-inflammatory properties have suggested possible mechanisms involving modulation of cytokine production.

Data Table: Summary of Research Findings

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-(5-methylthiophen-2-yl)butan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Aromatic Amine Derivatives

a. (S)-1-(3,5-Dimethylphenyl)-3-methylbutan-1-amine Hydrochloride (CAS: 1228093-32-0)

- Structural Differences : Replaces the 5-methylthiophene with a 3,5-dimethylphenyl group. The absence of sulfur and the addition of two methyl groups on the aromatic ring alter lipophilicity and π-electron density.

- Molecular Weight : Higher (199.72 g/mol) due to the phenyl substituent .

- Applications : Similar amine backbones are common in pharmaceuticals; stereochemistry (S-configuration) may affect receptor binding .

b. (S)-1-(p-Tolyl)butan-1-amine Hydrochloride (CAS: 1391435-90-7)

- Structural Differences : Features a p-tolyl (4-methylphenyl) group instead of thiophene. The methyl group on the phenyl ring increases hydrophobicity compared to the sulfur-containing thiophene.

- Molecular Weight : 199.72 g/mol .

- Physicochemical Properties : Reduced polarity compared to the thiophene analog, likely influencing membrane permeability.

Enantiomeric Variants

a. (R)-1-(3,5-Dimethylphenyl)-3-methylbutan-1-amine Hydrochloride (CAS: 499157-78-7)

- Key Difference : Enantiomer of the (S)-variant above. Stereochemical differences can lead to divergent biological activities, such as varying receptor affinities or metabolic stability .

Heterocyclic Analogues

a. Bitertanol Ketone (1-[(1,1-Biphenyl)-4-yloxy]-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone)

b. 4-(Oxan-4-yl)butan-1-amine Hydrochloride

- Structural Difference: Contains an oxane (tetrahydropyran) ring instead of thiophene.

Comparative Data Table

Key Findings and Implications

Thiophene vs.

Stereochemical Impact : Enantiomeric variants (e.g., (S)- vs. (R)-configurations) highlight the importance of chirality in pharmacological profiles, necessitating stereoselective synthesis .

Heterocyclic Diversity: Triazole (bitertanol) and oxane derivatives exhibit distinct hydrogen-bonding and solubility properties, making them suitable for different applications (e.g., agrochemicals vs. drug candidates) .

Biological Activity

3,3-Dimethyl-1-(5-methylthiophen-2-yl)butan-1-amine hydrochloride, with the CAS number 1864058-79-6, is a compound with a molecular formula of C11H20ClNS. This compound is primarily utilized in research settings and has garnered attention due to its unique structural properties that include a thiophene ring substituted with a methyl group and a butan-1-amine chain featuring dimethyl substitutions .

The biological activity of this compound is attributed to its interaction with various molecular targets. It is believed that the compound exerts effects by binding to specific receptors or enzymes, modulating their activity, which can lead to diverse biological responses depending on the target involved.

Research Findings

Recent studies have explored the potential biological activities of this compound, particularly focusing on its antimicrobial and anti-inflammatory properties. For instance, its derivatives have shown promising activity against α-amylase, with IC50 values ranging from 4.95 ± 0.44 to 69.71 ± 0.05 µM, compared to the standard drug acarbose (IC50 = 21.55 ± 1.31 µM) . Additionally, iron chelating activities were noted, indicating potential applications in oxidative stress-related conditions .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented in the table below:

| Compound Name | Structure | Biological Activity | IC50 Value (µM) |

|---|---|---|---|

| Acarbose | N/A | α-Amylase Inhibitor | 21.55 ± 1.31 |

| This compound | Structure | Antimicrobial, Anti-inflammatory | 4.95 ± 0.44 - 69.71 ± 0.05 |

| EDTA | N/A | Iron Chelator | 66.43 ± 1.07 |

This table illustrates the effectiveness of this compound in comparison to established compounds.

Antimicrobial Activity

In one study focusing on antimicrobial properties, derivatives of this compound were synthesized and tested against various bacterial strains. The results indicated significant antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics used as controls .

Anti-inflammatory Effects

Another research highlighted the anti-inflammatory potential of this compound through in vitro assays where it demonstrated inhibition of pro-inflammatory cytokines in human cell lines. The results suggested that the compound could be beneficial in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3,3-Dimethyl-1-(5-methylthiophen-2-yl)butan-1-amine hydrochloride, and how do reaction parameters influence yield?

- Methodological Answer : The synthesis involves multi-step reactions, including coupling of thiophene derivatives with amine precursors followed by hydrochlorination. Key parameters include reaction time (e.g., 1 hour for hydrochlorination steps ), solvent selection (e.g., dioxane for acid stability ), and stoichiometric ratios. Optimize intermediates via column chromatography and monitor purity using HPLC (≥98% purity standards ). For scale-up, maintain inert atmospheres to prevent oxidation of thiophene moieties.

Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR : Use (DMSO-) to confirm proton environments, such as methyl groups (δ 1.02 ppm) and aromatic thiophene protons (δ 6.5–7.5 ppm) .

- HPLC : Employ C18 columns with UV detection (λ = 254 nm) and compare retention times against certified reference standards (e.g., impurities ≤0.1% ).

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks ([M+H]) and fragmentation patterns.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protection : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (irritation risks ).

- Ventilation : Work in fume hoods to prevent inhalation of hydrochloride vapors.

- Storage : Store in sealed containers at 2–8°C, away from oxidizers and moisture .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structural analysis?

- Methodological Answer :

- Refinement Software : Use SHELXL for small-molecule refinement, leveraging high-resolution data to resolve disorder or twinning .

- Validation Tools : Cross-check with CCDC databases and apply Hirshfeld surface analysis to validate hydrogen bonding and packing interactions.

- Data Collection : Optimize crystal quality via slow evaporation or cryocooling to reduce thermal motion artifacts .

Q. What computational methods are suitable for analyzing the conformational flexibility of the thiophene-amine backbone?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate torsional angles (e.g., C-N-C-S dihedrals) in explicit solvents (e.g., water, DMSO) to assess flexibility.

- Quantum Mechanics (QM) : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map potential energy surfaces and identify low-energy conformers .

- Ring Puckering Analysis : Apply Cremer-Pople parameters to quantify out-of-plane distortions in the thiophene ring .

Q. How can advanced analytical techniques detect and quantify impurities or degradation products?

- Methodological Answer :

- HPLC-MS : Use reverse-phase chromatography coupled with high-resolution MS to identify impurities (e.g., methylthiophene byproducts ).

- NMR Spiking : Add authentic impurity standards (e.g., unreacted amine precursors) and integrate peaks for quantification .

- Stability Studies : Accelerate degradation under heat/humidity and monitor via TGA-DSC to identify thermal decomposition pathways .

Q. What strategies are recommended for assessing the pharmacological activity of this compound in vitro?

- Methodological Answer :

- Target Binding Assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for receptors (e.g., serotonin transporters ).

- Cell-Based Assays : Employ HEK293 cells transfected with target proteins (e.g., GPCRs) and measure cAMP or calcium flux via luminescence .

- Metabolic Stability : Incubate with liver microsomes and quantify parent compound depletion via LC-MS/MS to estimate half-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.